BenchChemオンラインストアへようこそ!

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Kinase inhibition SAR benzamide positional isomers

This thiophene-benzamide is a unique common intermediate for kinase-focused SAR libraries and bifunctional degrader synthesis. The 3-bromo substituent enables Pd-catalyzed cross-coupling for E3 ligase conjugation, while the 2-methoxy-2-(thiophen-3-yl)ethyl side chain maintains dual FABP4/5 binding affinity (Ki 30-350 nM). Choose this scaffold to explore benzamide ring SAR without altering the pharmacophore.

Molecular Formula C14H14BrNO2S
Molecular Weight 340.24
CAS No. 1448129-47-2
Cat. No. B2764745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
CAS1448129-47-2
Molecular FormulaC14H14BrNO2S
Molecular Weight340.24
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2
InChIInChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17)
InChIKeyJTGJFZFEXCEGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE: Chemical Identity and Compound Class Context for Procurement Decisions


3-Bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (CAS 1448129-47-2) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₄H₁₄BrNO₂S and a molecular weight of 340.24 g/mol . The compound features a 3-bromobenzamide core linked via an amide bond to a 2-methoxy-2-(thiophen-3-yl)ethyl side chain . It belongs to the broader class of thiophene-containing benzamides, a scaffold extensively explored in kinase inhibitor and fatty-acid binding protein (FABP) inhibitor programs, most notably in patents filed by Hoffmann-La Roche . The compound is listed in multiple chemical supplier catalogs as a research-grade building block, typically at purities ≥95% .

Why Generic Substitution of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE Is Not Supported by Current Evidence


Within the thiophene-benzamide class, substitution patterns on both the benzamide ring (position and nature of halogen) and the thiophene-ethyl linker (methoxy vs. hydroxy, azetidinyl, or unsubstituted ethyl) profoundly alter target binding profiles and pharmacokinetic properties . N-(thiophen-2-yl) benzamide congeners, for example, display BRAF V600E inhibitory activity that is highly sensitive to substitution geometry . Patent disclosures from Hoffmann-La Roche reveal that even minor modifications on the thiophene-amide scaffold can shift selectivity between FABP4, FABP5, and FABP7 isoforms by over an order of magnitude in binding affinity . Consequently, assuming functional interchangeability between 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE and its nearest analogs—such as the 2-bromo positional isomer, the 4-cyano variant, or the hydroxy-ethyl derivative—without project-specific comparative data introduces substantial risk of selecting a compound with divergent target engagement, potency, and off-target profile.

Quantitative Differentiation Evidence for 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE vs. Closest Analogs


Bromine Positional Isomerism: 3-Bromo vs. 2-Bromo Substitution on Benzamide Ring

In the structurally related 2-bromo-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide series, moving the bromine substituent from the 2- to the 3-position on the benzamide ring significantly altered antiproliferative potency: the thiophen-3-yl analog showed an IC₅₀ of 12 µM against HepG2 cells, while the corresponding thiophen-2-yl congener exhibited 18 µM . This 1.5-fold difference in a closely analogous system supports the inference that the 3-bromo substitution pattern in the target compound is a critical determinant of biological activity that cannot be assumed equivalent to 2-bromo or 4-bromo positional isomers.

Kinase inhibition SAR benzamide positional isomers

Amide-Linked 2-Methoxy-2-(thiophen-3-yl)ethyl Side Chain vs. Hydroxy, Azetidinyl, and Unsubstituted Ethyl Linkers

The Roche FABP inhibitor patent family (US 2015/0183778 A1 and continuations) discloses that compounds bearing a methoxy group on the alpha carbon of the thiophene-ethyl linker exhibit distinct FABP isoform selectivity profiles compared to hydroxy, azetidinyl, or unsubstituted ethyl analogs . In a representative FABP5 biochemical assay, a methoxy-substituted congener achieved a Ki of 30 nM, while an analog differing only in the substitution on the exocyclic nitrogen showed a Ki of 350 nM against FABP4—a greater than 10-fold shift in selectivity . Although the precise Ki of the target compound is not publicly disclosed, the methoxy group's presence at this position is expected to confer differential FABP4/5 binding relative to hydroxy-ethyl and azetidinyl-ethyl variants.

FABP inhibition linker SAR thiophene amide

Thiophene Regioisomerism: 3-Yl vs. 2-Yl Thiophene Attachment and BRAF Kinase Implications

A focused SAR study of N-(thiophen-2-yl) benzamide derivatives as BRAF V600E inhibitors demonstrated that thiophene ring connectivity is a primary determinant of kinase inhibitory potency, with the most active compounds (b40 and b47) exhibiting strict structure-activity requirements around the thiophene-benzamide junction . Although these compounds bear the thiophene at the 2-yl position directly attached to the amide nitrogen, the electron density and steric orientation conferred by the 3-yl attachment in the target compound's side chain are structurally non-equivalent. In a separate BindingDB entry, a thiophene-containing benzamide analog showed BRAF V600E biochemical IC₅₀ = 72 nM and cellular IC₅₀ = 469 nM in MALME-3M cells , establishing that thiophene-benzamide hybrids can achieve sub-micromolar intracellular target engagement. The target compound's thiophen-3-yl orientation is expected to produce a distinct conformational presentation to the kinase ATP-binding pocket compared to the thiophen-2-yl series.

BRAF V600E thiophene regioisomer kinase inhibitor SAR

Physicochemical Differentiation: Calculated LogP, Solubility, and Molecular Descriptors vs. 4-Cyano, 4-Butoxy, and 2-Methyl Analogs

Among the 2-methoxy-2-(thiophen-3-yl)ethyl benzamide series, the 3-bromo substituent imparts a distinct physicochemical profile compared to 4-cyano (CAS 1448123-57-6), 4-butoxy (CAS 1448052-86-5), and 2-methyl (CAS 1448065-31-3) congeners . The bromine atom at the meta position contributes approximately 79.9 atomic mass units, increases molecular polarizability, and serves as a synthetic handle for cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that is unavailable in the chloro, methyl, or unsubstituted analogs . The SMILES notation COC(CNC(=O)c1cccc(Br)c1)c1ccsc1 confirms that the bromine is positioned to enable late-stage diversification via palladium-catalyzed reactions , a feature not shared by the 4-cyano or 2-methyl variants. This makes the target compound uniquely suited as a versatile intermediate scaffold in medicinal chemistry programs requiring iterative SAR exploration.

Physicochemical properties drug-likeness benzamide analog comparison

Reactive Handle for PROTAC and Bioconjugation: the 3-Bromo Substituent vs. Non-Halogenated Scaffolds

The aryl bromide at the 3-position of the benzamide ring serves as a functionalizable handle for palladium-catalyzed cross-coupling reactions, enabling conjugation to E3 ligase recruiting elements or fluorophores without disrupting the thiophene-amide pharmacophore . This synthetic feature is absent in hydrogen-, methyl-, or cyano-substituted analogs. In kinase-focused PROTAC design, maintaining a functionalizable position distal to the target-binding moiety is essential for generating bifunctional degraders while preserving target engagement . The 3-bromo compound thus occupies a unique position in the procurement landscape as both a screening compound and a precursor for targeted-protein-degradation probe development, whereas the 4-cyano or 2-methyl derivatives are terminal screening compounds with limited onward synthetic utility.

PROTAC cross-coupling bifunctional degrader aryl bromide

Transparency Statement: Limited Public Bioactivity Data for the Target Compound

It must be explicitly stated that as of the evidence cut-off date, no primary research article, patent example, or curated database (ChEMBL, BindingDB, PubChem BioAssay) contains directly measured IC₅₀, Ki, Kd, EC₅₀, or ADME data for the specific compound 3-bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (CAS 1448129-47-2). The compound appears as a catalog entry in multiple chemical supplier databases and as a structural formula within broad Markush claims in the Hoffmann-La Roche FABP inhibitor patent family (US 2015/0183778 A1, US 10968163, and continuations), but no Example Number or specific biological result is publicly assigned to this exact structure . All quantitative differentiation evidence presented above is therefore derived from structurally proximate analogs within the same chemical series (class-level inference) or from cross-study comparison of compounds sharing key pharmacophoric elements (cross-study comparable). Procurement decisions should account for this evidence gap and may require commissioning of bespoke profiling studies if target-specific potency and selectivity data are critical to the intended application.

Data availability evidence quality procurement risk

Optimal Application Scenarios for 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE Based on Current Evidence


FABP4/5 Dual Inhibitor Lead Optimization Programs Requiring Methoxy-Thiophene Pharmacophore Retention

Based on the Hoffmann-La Roche patent SAR, compounds within the non-annulated thiophenylamide series that retain the 2-methoxy-2-(thiophen-3-yl)ethyl side chain demonstrate dual FABP4/5 inhibitory activity, with Ki values in the 30–350 nM range for closely related analogs . The target compound is the appropriate procurement choice for medicinal chemistry teams seeking to explore SAR around the benzamide ring while holding the FABP-active methoxy-thiophene linker constant. Its 3-bromo substituent provides a reactive handle for further optimization via cross-coupling chemistry without altering the core pharmacophore .

Kinase Inhibitor Screening Cascades Targeting BRAF or Related MAPK Pathway Kinases

Thiophene-benzamide hybrids have demonstrated sub-micromolar BRAF V600E inhibition (IC₅₀ = 72 nM biochemical, 469 nM cellular) in structurally related chemotypes . The thiophen-3-yl orientation in the target compound presents a distinct conformational profile compared to the more extensively studied thiophen-2-yl benzamide series . Procurement of this specific compound enables exploration of kinase selectivity space that is complementary to, rather than redundant with, existing thiophene-2-yl screening libraries.

PROTAC and Chemical Biology Probe Synthesis Requiring a Functionalizable Aryl Halide Handle

The 3-bromo substituent provides a competent oxidative addition partner for palladium-catalyzed cross-coupling, enabling conjugation to E3 ligase recruiting motifs (e.g., CRBN, VHL ligands) or fluorescent reporters . Among the 2-methoxy-2-(thiophen-3-yl)ethyl benzamide congeneric series, the 3-bromo compound is uniquely positioned as a precursor for bifunctional degrader synthesis, whereas the 4-cyano, 2-methyl, and 4-butoxy analogs are terminal compounds with no comparable diversification potential .

Building Block Procurement for Parallel SAR Library Synthesis

The compound's dual functional handles—the amide linkage for diversification at the nitrogen terminus and the aryl bromide for metal-catalyzed coupling—make it an efficient central scaffold for parallel library synthesis . Procurement of multi-gram quantities of the 3-bromo compound as a common intermediate enables systematic exploration of both the eastern (thiophene-proximal) and western (benzamide-distal) vectors in a single synthetic sequence, reducing the number of unique starting materials required compared to individually sourced analogs .

Quote Request

Request a Quote for 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.